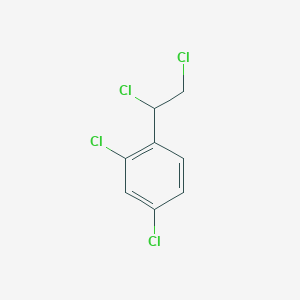
2,4-Dichloro-1-(1,2-dichloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene is a chiral organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of two chlorine atoms on the benzene ring and an additional two chlorine atoms on the ethyl side chain. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene typically involves the chlorination of 1-(1,2-dichloroethyl)benzene. The process requires precise control of reaction conditions to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring. Common reagents used in this synthesis include chlorine gas and various catalysts to facilitate the chlorination reaction.
Industrial Production Methods
Industrial production of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and electrophiles such as alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states and dechlorinated compounds, respectively.
Applications De Recherche Scientifique
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorine atoms can participate in various chemical interactions, influencing its reactivity and biological activity. The specific pathways and molecular targets depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloroethane: A simpler compound with two chlorine atoms on an ethane backbone.
2,4-Dichlorotoluene: A benzene derivative with two chlorine atoms on the benzene ring and a methyl group.
1,2,4-Trichlorobenzene: A benzene derivative with three chlorine atoms on the benzene ring.
Uniqueness
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene is unique due to its specific stereochemistry and the presence of both benzene and ethyl chloride moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6Cl4 |
|---|---|
Poids moléculaire |
243.9 g/mol |
Nom IUPAC |
2,4-dichloro-1-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2 |
Clé InChI |
GLJWQAGDENBNTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


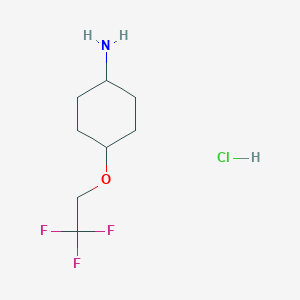
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
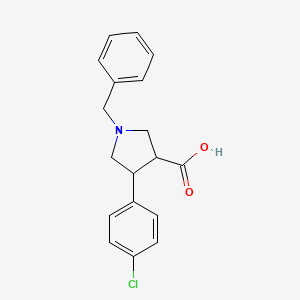
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
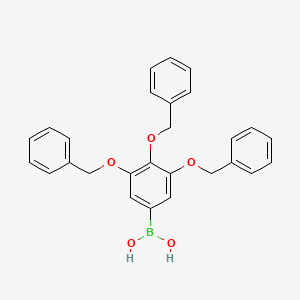
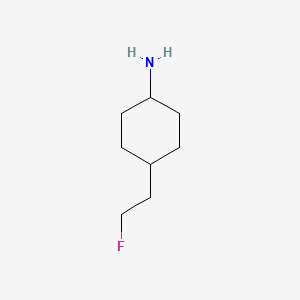
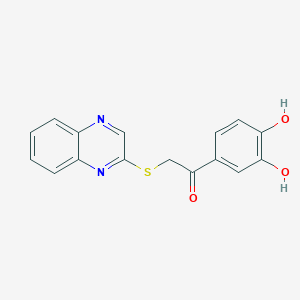
![4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)
![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
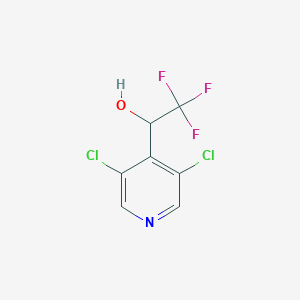
![5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123440.png)
